![molecular formula C18H14F3N3O2 B4072127 N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4072127.png)
N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
描述
N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling and plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential therapy for various types of B-cell malignancies.
作用机制
N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide inhibits BTK by binding to its active site and preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for the survival and proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been shown to modulate various aspects of B-cell biology, including B-cell activation, differentiation, and migration. N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has also been shown to enhance the anti-tumor activity of immune cells, such as natural killer cells and T cells, by modulating the tumor microenvironment.
实验室实验的优点和局限性
N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has several advantages for laboratory experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. However, N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide also has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are several potential future directions for the research and development of N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide. These include:
1. Further preclinical and clinical evaluation of N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide in various B-cell malignancies, including CLL, MCL, and DLBCL.
2. Combination studies with other targeted therapies, such as PI3K inhibitors, to enhance the anti-tumor activity of N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide.
3. Evaluation of the potential for N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide to overcome resistance to other targeted therapies in B-cell malignancies.
4. Investigation of the role of BTK inhibition in other diseases, such as autoimmune disorders and inflammatory diseases.
5. Development of novel BTK inhibitors with improved selectivity and pharmacokinetic properties.
科学研究应用
N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies.
属性
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c19-18(20,21)17(26)14-10-24(15-6-2-1-5-13(14)15)11-16(25)23-9-12-4-3-7-22-8-12/h1-8,10H,9,11H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSDBMQKTUWGSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CN=CC=C3)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。